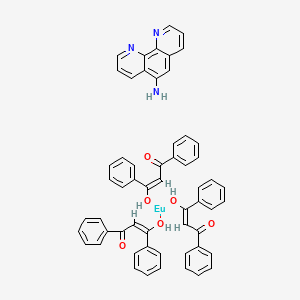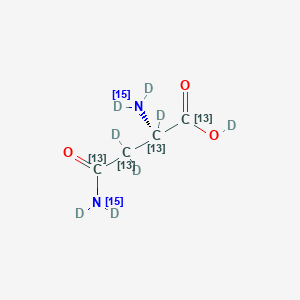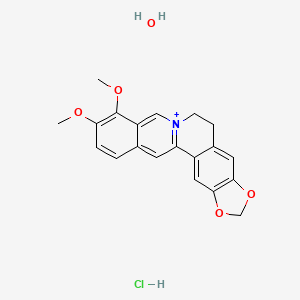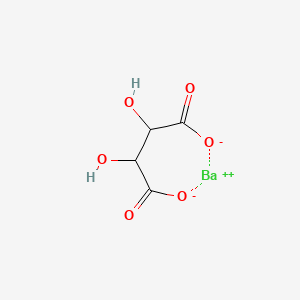
Ethane-1,2-diol;nonanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethane-1,2-diol, also known as ethylene glycol, is a colorless, odorless, and viscous liquid with the chemical formula C₂H₆O₂. It is widely used in various industrial applications, including as an antifreeze agent and a precursor to polymers. Nonanedioic acid, also known as azelaic acid, is a dicarboxylic acid with the chemical formula C₉H₁₆O₄. It is used in the production of polymers, plasticizers, and as an ingredient in skincare products. The combination of ethane-1,2-diol and nonanedioic acid can form polyesters, which have applications in various industries.
准备方法
Synthetic Routes and Reaction Conditions
Ethane-1,2-diol is primarily produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol under acidic or neutral conditions . The reaction can be catalyzed by acids or bases, but the highest yields are obtained at acidic or neutral pH with an excess of water .
Nonanedioic acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage . The reaction involves the use of ozone and hydrogen peroxide under controlled conditions to yield nonanedioic acid.
Industrial Production Methods
Ethane-1,2-diol is industrially produced by the hydration of ethylene oxide. The process involves the reaction of ethylene oxide with water in the presence of a catalyst, typically sulfuric acid, at elevated temperatures and pressures . This method is widely used due to its efficiency and high yield.
Nonanedioic acid is produced industrially through the oxidation of oleic acid. The process involves the use of ozone and hydrogen peroxide, followed by purification steps to obtain high-purity nonanedioic acid .
化学反应分析
Types of Reactions
Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form ethanedioic acid (oxalic acid) and further to carbon dioxide and water . Common reagents for oxidation include potassium permanganate and nitric acid .
Nonanedioic acid can undergo esterification reactions with alcohols to form esters, which are used in the production of plasticizers and polymers . It can also participate in condensation reactions to form polyesters .
Common Reagents and Conditions
Oxidation of Ethane-1,2-diol: Potassium permanganate, nitric acid.
Esterification of Nonanedioic Acid: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).
Major Products
Oxidation of Ethane-1,2-diol: Ethanedioic acid (oxalic acid), carbon dioxide, water.
Esterification of Nonanedioic Acid: Esters (e.g., dimethyl azelate), polyesters.
科学研究应用
Ethane-1,2-diol and nonanedioic acid have numerous applications in scientific research and industry. Ethane-1,2-diol is used as a coolant, antifreeze, and in the synthesis of polymers and pharmaceuticals . It also serves as a cryoprotectant in biological research .
Nonanedioic acid is used in the production of polymers, plasticizers, and as an ingredient in skincare products due to its antimicrobial properties . It is also used in the synthesis of specialty chemicals and as a building block for various industrial applications .
作用机制
Ethane-1,2-diol exerts its effects primarily through its ability to form hydrogen bonds with water and other molecules. This property makes it an effective antifreeze and coolant . In biological systems, ethane-1,2-diol can be metabolized to glycolic acid, glyoxylic acid, and oxalic acid, which can cause metabolic acidosis and renal damage in cases of poisoning .
Nonanedioic acid acts as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi . It also inhibits the production of sebum, making it effective in the treatment of acne .
相似化合物的比较
Ethane-1,2-diol is similar to other diols, such as propylene glycol and diethylene glycol . it is more toxic than propylene glycol and has a higher boiling point than diethylene glycol . Nonanedioic acid is similar to other dicarboxylic acids, such as sebacic acid and adipic acid . It has a longer carbon chain than adipic acid, which gives it different physical properties and applications .
List of Similar Compounds
Diols: Propylene glycol, diethylene glycol, triethylene glycol.
Dicarboxylic Acids: Sebacic acid, adipic acid.
属性
CAS 编号 |
85895-64-3 |
|---|---|
分子式 |
C11H22O6 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
ethane-1,2-diol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H6O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);3-4H,1-2H2 |
InChI 键 |
HPXYFPBBKMWIFM-UHFFFAOYSA-N |
规范 SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)O |
相关CAS编号 |
26760-99-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)
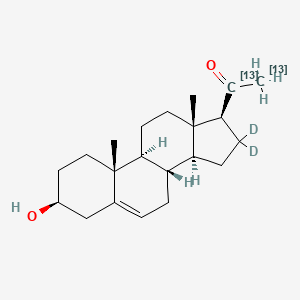
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)


![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)



